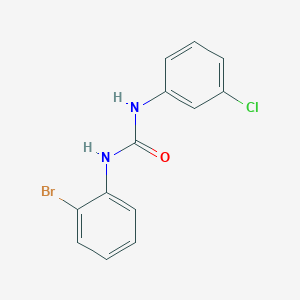

1-(2-Bromophenyl)-3-(3-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-11-6-1-2-7-12(11)17-13(18)16-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBKEJQTVQLMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Analysis:

Optimized Synthesis: A comparative study of different synthetic methods (e.g., isocyanate-based, Pd-catalyzed coupling) should be undertaken to establish the most efficient protocol. acs.orgnih.gov

Spectroscopic and Crystallographic Characterization: Detailed NMR (¹H, ¹³C), IR, and mass spectrometry data should be acquired. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular packing, which is crucial for understanding its solid-state properties. researchgate.net

Investigation of Biological and Chemical Properties:

Screening for Biological Activity: The compound should be screened against a variety of biological targets, particularly those where other diaryl ureas have shown activity, such as protein kinases and viral entry pathways. nih.gov

Chemical Reactivity Studies: The reactivity of the compound, particularly the stability of the C-Br and C-Cl bonds under various chemical conditions, should be investigated. This is relevant for understanding its potential as a chemical intermediate and its environmental persistence.

Exploration of Material Science Applications:

Potential for Broader Impact on Related Chemical and Material Science Disciplines

The systematic study of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, despite being a single molecule, has the potential for a broader impact across several scientific disciplines.

Medicinal Chemistry: Elucidating the structure-activity relationship (SAR) of this and related halogenated diaryl ureas could lead to the development of new therapeutic agents. The specific placement of the bromine and chlorine atoms provides a unique electronic and steric profile that could be fine-tuned to optimize interactions with biological targets.

Materials Science: Understanding how the interplay of hydrogen bonding and halogen bonding influences the solid-state architecture of this molecule could provide valuable insights for the rational design of new organic materials with tailored properties, such as specific packing motifs or electronic characteristics.

Environmental Chemistry: The study of its environmental degradation and transformation products would contribute to a better understanding of the fate of halogenated aromatic compounds in the environment. This is particularly relevant given the concerns over persistent organic pollutants. nih.govca.gov

Supramolecular Chemistry: The self-assembly properties of this molecule, driven by the urea moiety, could be explored for the creation of novel supramolecular structures, such as gels, liquid crystals, or nanotubes.

Computational and Theoretical Chemistry Studies of 1 2 Bromophenyl 3 3 Chlorophenyl Urea

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, DFT calculations would provide significant insights into its fundamental chemical nature.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

DFT calculations can elucidate the electronic environment of the molecule. The analysis would involve mapping the electron density surface to understand how charge is distributed across the molecule. Key parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the regions of positive and negative electrostatic potential on the molecular surface. For 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, the electronegative oxygen, nitrogen, bromine, and chlorine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the urea (B33335) linker and the phenyl rings would exhibit positive potential. This provides insights into potential sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For substituted phenylureas, the HOMO is typically located on the electron-rich phenyl ring and the urea linkage, while the LUMO is often distributed over the urea group and the other phenyl ring. The specific locations of the HOMO and LUMO in 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea would be influenced by the positions of the bromo and chloro substituents.

A representative data table for calculated electronic properties of a similar phenylurea compound is shown below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Conformational Landscapes and Rotational Barriers

The flexibility of the urea linker in 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea allows for multiple conformations. Computational studies would explore the potential energy surface to identify the most stable conformers.

Dihedral Angle Scans: By systematically rotating the bonds connecting the phenyl rings to the urea group, a potential energy profile can be generated. This would reveal the energy barriers between different conformations and identify the global minimum energy structure. The steric hindrance from the ortho-bromine atom and the meta-chlorine atom would significantly influence the preferred orientation of the phenyl rings relative to the central urea plane.

A hypothetical data table summarizing conformational analysis is presented below.

| Dihedral Angle (C-N-C-N) | Relative Energy (kcal/mol) |

| 0° (syn-syn) | 5.8 |

| 90° | 2.1 |

| 180° (anti-anti) | 0.0 |

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Validation

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would be performed. The calculated shifts, when compared to experimental spectra, help in the precise assignment of signals to specific atoms within the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, key vibrational modes would include the N-H stretching and bending frequencies, the C=O stretching of the urea group, and various vibrations associated with the substituted phenyl rings.

Below is an example of a data table comparing experimental and calculated vibrational frequencies for a related compound.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

| ν(N-H) | 3320 | 3325 | N-H stretch |

| ν(C=O) | 1650 | 1655 | C=O stretch |

| δ(N-H) | 1550 | 1555 | N-H bend |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular system, allowing for the study of its dynamic behavior and interactions with its environment.

Investigation of Dynamic Behavior in Solution and Solid States

MD simulations would be employed to understand how 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea behaves over time in different phases.

Root Mean Square Deviation (RMSD): This parameter would be monitored to assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): RMSF analysis would highlight the flexibility of different parts of the molecule. For instance, the phenyl rings might exhibit greater fluctuations compared to the more rigid urea core.

Radial Distribution Functions (RDFs): In a simulation of the solid state, RDFs would be calculated to understand the packing of molecules and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding.

Solvent Effects on Molecular Conformation and Interactions

The behavior of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea can be significantly influenced by the solvent. MD simulations in different solvent environments (e.g., water, methanol, DMSO) would be performed.

Solvation Shell Analysis: This would identify the arrangement and number of solvent molecules surrounding the solute, providing insights into solute-solvent interactions.

Hydrogen Bonding Analysis: The dynamics of hydrogen bond formation and breaking between the urea group and protic solvent molecules would be studied. This is crucial for understanding its solubility and behavior in biological systems.

Conformational Changes: MD simulations would reveal if the preferred conformation of the molecule changes in different solvents due to varying dielectric constants and specific interactions.

Supramolecular Interactions Modeling

The supramolecular architecture of substituted diaryl ureas is significantly influenced by a variety of noncovalent interactions. Computational modeling provides critical insights into the nature and energetics of these interactions, which govern crystal packing, molecular conformation, and potential molecular recognition processes. For 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, the key interactions amenable to theoretical study are hydrogen bonds centered around the urea bridge and halogen bonds involving the bromine and chlorine substituents, in addition to aromatic stacking interactions.

The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), making it a fundamental driver of self-assembly in these structures. In the solid state, diaryl ureas typically form intermolecular N−H⋯O hydrogen bonds, creating chains or tapes. researchgate.net Computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of these bonds. The analysis often involves techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the interactions.

Halogen bonding is another critical directional interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base. nih.gov The phenomenon is explained by the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. ustc.edu.cn In 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, both the bromine and chlorine atoms can act as halogen bond donors. Computational studies on analogous halo-substituted compounds utilize Molecular Electrostatic Potential (MEP) maps to visualize these positive σ-holes and predict the directionality of halogen bonds. researchgate.net DFT calculations can quantify the strength of these interactions, which can be comparable to classical hydrogen bonds. ustc.edu.cn For instance, in related structures, C−Br⋯Cl halogen bonds have been computationally identified and assessed, confirming the role of the bromine atom as the donor and the chlorine atom as the acceptor. researchgate.net

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Typical Computational Methods | Key Findings from Analogous Systems |

| Hydrogen Bond | Urea N-H | Urea C=O | DFT, QTAIM, NBO, FTIR Analysis rsc.org | Forms strong, directional intermolecular bonds that often dictate the primary supramolecular motif. researchgate.net |

| Halogen Bond | C-Br | C=O, Cl, N | DFT, MEP, QTAIM, NBO researchgate.net | The bromine atom's σ-hole facilitates directional interactions with electron-rich atoms. ustc.edu.cn |

| Halogen Bond | C-Cl | C=O, Br, N | DFT, MEP, QTAIM, NBO | The chlorine atom can also participate as a halogen bond donor, though typically weaker than bromine. nih.govresearchgate.net |

In substituted phenylureas, the stacking often occurs in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov The specific geometry and interaction energy are highly sensitive to the nature and position of the substituents on the aromatic rings. rsc.org The electron-withdrawing bromine and chlorine atoms polarize the phenyl rings, which can influence the electrostatic component of the stacking interaction. researchgate.net

Computational studies on similar aromatic structures use DFT with dispersion corrections (e.g., DFT-D) or high-level ab initio methods to accurately calculate stacking energies. nih.gov Analysis tools like Non-Covalent Interaction (NCI) plots can visually represent these weak interactions within the molecular structure, distinguishing between stabilizing stacking forces and repulsive regions. mdpi.com While detailed stacking energy calculations for 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea are not published, data from related diaryl compounds indicate that these interactions are a common and important feature in their solid-state assemblies. nih.gov

| Interaction Type | Participating Moieties | Common Geometries | Computational Approaches | Influence of Substituents |

| π-π Stacking | 2-Bromophenyl and 3-Chlorophenyl rings | Parallel-displaced, T-shaped | DFT-D, Symmetry-Adapted Perturbation Theory (SAPT), NCI Plots nih.govmdpi.com | Halogen substituents modulate the quadrupole moment of the rings, affecting preferred stacking geometry and energy. rsc.org |

| C-H···π | Phenyl C-H | Aromatic π-system of adjacent ring | DFT, NBO analysis | Contributes to the overall lattice energy and helps define the crystal packing. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their activity. mdpi.com For diaryl urea derivatives, QSAR studies have been performed to gain mechanistic insights into their interactions with biological targets, such as B-RAF kinase. nih.govnih.gov These studies provide valuable information on which molecular properties are key drivers of activity, without referencing clinical outcomes.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), to build a predictive model. nih.gov The resulting equation highlights the contribution of each descriptor to the modeled activity.

For a series of diaryl urea derivatives acting as B-RAF inhibitors, QSAR studies revealed that the inhibitory activity was significantly influenced by descriptors related to molecular size, shape, aromaticity, and polarizability. nih.govnih.gov The models indicated that both linear and non-linear relationships exist between these structural features and activity.

The table below summarizes key descriptors identified in QSAR studies of analogous diaryl ureas and their mechanistic implications. nih.gov

| Descriptor Class | Specific Descriptor Example | Mechanistic Implication for Activity |

| Topological | FDI (Folding Degree Index) | Relates to the degree of branching and molecular complexity. A higher value may influence conformational flexibility and fit within a binding site. |

| Quantum-Chemical | Total Energy (TE) | Reflects the overall electronic stability of the molecule. Variations can be linked to the molecule's reactivity and interaction potential. |

| Constitutional | Mean Square Radius (Ms) | A measure of molecular size and mass distribution. Indicates that the spatial extent of the molecule is critical for its interaction. |

| Electronic | Aromaticity / Polarizability | Governs the capacity for noncovalent interactions such as π-π stacking and induction, which are crucial for binding affinity. |

These QSAR findings suggest that for compounds like 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, the steric bulk and electronic properties of the substituted phenyl rings are critical determinants of their interaction capabilities. nih.govnih.gov

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 2 Bromophenyl 3 3 Chlorophenyl Urea

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

The reactivity of the two phenyl rings in 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea towards electrophilic and nucleophilic attack is dictated by the electronic properties of the substituents.

Electrophilic Aromatic Substitution:

The urea (B33335) linkage (-NH-CO-NH-) acts as a complex substituent. The nitrogen atom bonded to a phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons into the aromatic system. byjus.com Conversely, halogens are weakly deactivating yet also ortho, para-directing. organicchemistrytutor.comlibretexts.org

On the 2-bromophenyl ring: The -NH- group strongly activates the ring, directing electrophilic attack to the positions ortho and para to it (positions 4 and 6). The bromine at position 2 also directs to its ortho and para positions (positions 3 and 6). The powerful activating effect of the amino group typically dominates, suggesting that substitution will preferentially occur at positions 4 and 6. byjus.com

On the 3-chlorophenyl ring: The -NH- group directs electrophilic attack to its ortho and para positions (positions 2, 4, and 6). The chlorine at position 3 directs to its ortho and para positions (positions 2, 4, and 6). Therefore, the directing effects of the urea nitrogen and the chlorine atom are reinforcing, strongly favoring substitution at the ortho and para positions relative to the urea linkage.

In acidic media, the aniline-like nitrogen can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com This could lead to a more complex mixture of products depending on the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. mdpi.comrsc.orgwikipedia.org In 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, the halogens themselves are potential leaving groups. For a successful SNAr reaction, the ring must be "activated" by electron-withdrawing substituents that can stabilize the intermediate negative charge (a Meisenheimer complex). wikipedia.orgmdpi.com

Reactivity at the Urea Moiety: Hydrolysis and Derivatization Pathways

The urea functional group is a key site of reactivity.

Hydrolysis:

Diaryl ureas can undergo hydrolysis under acidic or basic conditions, although they are generally more stable than alkyl ureas. The reaction cleaves the C-N bonds of the urea, which would lead to the formation of 2-bromoaniline (B46623), 3-chloroaniline, and carbon dioxide (via the decomposition of carbamic acid intermediates). The hydrolysis of urea in various environments is a well-studied process. frontiersin.orgrsc.org

Derivatization:

The N-H protons of the urea moiety can be deprotonated by a strong base, and the resulting anion can be alkylated or acylated. This allows for the synthesis of more complex, unsymmetrical urea derivatives. The synthesis of diaryl ureas often involves the reaction of an amine with an isocyanate, a process that highlights the reactivity of the amine and isocyanate precursors. asianpubs.org Palladium-catalyzed C-N cross-coupling reactions have also been developed as a versatile method for synthesizing unsymmetrical diaryl ureas. nih.gov

Photochemical and Thermal Stability Mechanisms

The stability of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea is influenced by light and heat.

Photochemical Stability:

While specific data for this compound is not available, halogenated aromatic compounds can undergo photodehalogenation, where the carbon-halogen bond is cleaved upon exposure to UV light. This process can generate radical intermediates, leading to a variety of degradation products.

Thermal Stability:

Theoretical studies on the thermal decomposition of phenylureas indicate that they primarily decompose through four-center pericyclic reactions. nih.gov This pathway results in the cleavage of the urea linkage to form an isocyanate and an amine. nih.gov For 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, two decomposition pathways are possible:

Formation of 2-bromophenyl isocyanate and 3-chloroaniline.

Formation of 3-chlorophenyl isocyanate and 2-bromoaniline.

The relative prevalence of these pathways would depend on the specific transition state energies. Studies on polyurethane-ureas also show that the urethane (B1682113) and urea linkages are typically the first to degrade upon heating. researchgate.net

Cross-Coupling Reactions Involving Halogen Substituents

The bromo and chloro substituents on the phenyl rings are ideal handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The difference in reactivity between aryl bromides and aryl chlorides is a key feature that allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a low-valent metal center (like Pd(0) or Ni(0)), which is the first step in many cross-coupling catalytic cycles. acs.orgchemrxiv.org This allows for selective reactions at the brominated position while leaving the chlorinated position intact.

Table 1: Potential Selective Cross-Coupling Reactions

| Reaction Name | Reagent | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Biaryl | Pd catalyst, base libretexts.orgyoutube.comyoutube.com |

| Buchwald-Hartwig Amination | Amine | Arylamine | Pd catalyst, phosphine (B1218219) ligand, base libretexts.orgwikipedia.orgnih.govorganic-chemistry.org |

| Heck Coupling | Alkene | Substituted alkene | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Pd/Cu catalyst, base |

| Stille Coupling | Organostannane | Biaryl/vinylarene | Pd catalyst |

These reactions would be expected to occur preferentially at the C-Br bond of the 2-bromophenyl ring. Subsequent reaction at the C-Cl bond would require more forcing conditions. This differential reactivity has been exploited for the sequential functionalization of dihalogenated substrates. nih.gov Nickel-catalyzed systems have also been developed for the cross-coupling of aryl chlorides. nih.gov

Potential for Catalytic Activity or Ligand Formation

The structural features of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea suggest potential applications in catalysis and coordination chemistry.

Organocatalysis:

The urea moiety is an effective double hydrogen-bond donor. This property has been widely exploited in organocatalysis, where the urea can activate substrates by forming hydrogen bonds, thereby lowering the energy of the transition state. rsc.orgmdpi.comwikipedia.org Thioureas are often more acidic and thus more active catalysts, but ureas also function in this capacity. mdpi.comwikipedia.org The urea group can act as a directing moiety in certain reactions. researchgate.net

Ligand Formation:

The urea group, with its carbonyl oxygen and amide nitrogens, can act as a ligand for metal ions. rjpbcs.comprimescholars.com While the nitrogen atoms' lone pairs are somewhat delocalized, the carbonyl oxygen is a good Lewis base and can coordinate to a metal center. rjpbcs.com Diaryl ureas are known to be key structural motifs in various biologically active molecules, where they often interact with metal ions in enzyme active sites. mdpi.comnih.govresearchgate.net The specific coordination mode (through oxygen or nitrogen) can depend on the metal ion. rjpbcs.com

Intermolecular Interactions and Supramolecular Chemistry of 1 2 Bromophenyl 3 3 Chlorophenyl Urea

Design and Characterization of Hydrogen-Bonded Architectures

The urea (B33335) functional group is a powerful and highly directional motif for establishing robust hydrogen-bonded networks. In 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, the two N-H groups of the urea moiety serve as excellent hydrogen bond donors, while the carbonyl oxygen is a competent hydrogen bond acceptor. This arrangement facilitates the formation of a well-defined and frequently observed one-dimensional hydrogen-bonded chain, a common feature in the crystal structures of diaryl ureas.

Beyond the primary urea-urea interactions, weaker C-H···O and C-H···π interactions can also play a role in stabilizing the three-dimensional crystal lattice. The aromatic C-H groups on the phenyl rings can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the electron-rich π systems of adjacent phenyl rings.

Table 1: Potential Hydrogen Bond Donors and Acceptors in 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea

| Type | Group | Role |

| Strong Donor | N-H (urea) | Forms primary hydrogen bonds |

| Acceptor | C=O (urea) | Accepts primary hydrogen bonds |

| Weak Donor | C-H (aryl) | Participates in weaker interactions |

| Acceptor | Phenyl rings (π-system) | Can accept weak hydrogen bonds |

Halogen Bonding and its Role in Directed Self-Assembly

The presence of both bromine and chlorine atoms in 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea introduces the possibility of halogen bonding as a significant force in directing self-assembly. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine, which in turn is stronger than chlorine.

In the context of the target molecule, the bromine atom on the 2-bromophenyl ring and the chlorine atom on the 3-chlorophenyl ring can participate in a variety of halogen bonding interactions. These can include Br···O, Br···N, Cl···O, and Cl···N contacts, where the carbonyl oxygen or the nitrogen atoms of the urea group on a neighboring molecule can act as the halogen bond acceptor.

The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and highly ordered supramolecular architectures. rsc.org For instance, a halogen bond between the bromine atom of one molecule and the carbonyl oxygen of another can compete with or complement the primary hydrogen-bonding interactions, leading to different packing arrangements. The ability of halogenated phenylureas to form both hydrogen and halogen bonds makes them versatile building blocks in crystal engineering. rsc.org

Table 2: Potential Halogen Bond Donors and Acceptors in 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea

| Halogen Donor | Potential Acceptor | Interaction Type |

| Bromine | Carbonyl Oxygen (C=O) | Br···O |

| Urea Nitrogen (N-H) | Br···N | |

| Chlorine | Carbonyl Oxygen (C=O) | Cl···O |

| Urea Nitrogen (N-H) | Cl···N |

Cocrystallization and Pharmaceutical Cocrystal Research (focused on solid-state forms)

Cocrystallization has emerged as a valuable strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. mdpi.com Urea and its derivatives are known to be excellent co-crystal formers due to their strong hydrogen bonding capabilities. mdpi.com

1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, with its robust hydrogen bonding sites and potential for halogen bonding, is a prime candidate for forming cocrystals with a variety of coformers. These coformers could be other APIs or pharmaceutically acceptable compounds (excipients) that contain complementary functional groups, such as carboxylic acids, amides, or pyridines.

The formation of cocrystals would involve the creation of new supramolecular synthons between the urea derivative and the coformer. For example, a carboxylic acid coformer could interact with the urea moiety through an amide-acid heterosynthon. mdpi.com The resulting solid-state form would have a unique crystal structure and potentially improved properties compared to the parent compound. Research in this area would focus on the systematic screening of coformers and the characterization of the resulting cocrystals to understand the interplay of intermolecular forces in these multi-component systems.

Host-Guest Chemistry and Complexation Studies

The structural features of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea also suggest its potential application in host-guest chemistry. The urea functionality is a well-known anion binding motif, capable of coordinating with anions through hydrogen bonding to the N-H groups. The presence of halogen atoms can further enhance the binding affinity and selectivity through additional halogen bonding interactions. rsc.org

This diaryl urea could act as a neutral receptor for various anionic guests, such as halides (F-, Cl-, Br-, I-) or oxoanions (e.g., nitrate, sulfate). Complexation studies, typically performed using techniques like NMR titration, could elucidate the strength and nature of these host-guest interactions in solution. In the solid state, the encapsulation of a guest species within a crystalline lattice formed by the host molecules would provide definitive evidence of the complexation. The design of such host-guest systems is a burgeoning area of supramolecular chemistry with applications in sensing, separation, and transport.

Theoretical Frameworks for Predicting Supramolecular Synthons

The prediction of how molecules will assemble in the solid state is a central challenge in crystal engineering. Theoretical frameworks provide valuable tools for understanding and predicting the supramolecular synthons that are likely to form.

One of the most common approaches is the use of graph set notation , which provides a systematic way to describe and classify hydrogen-bonding patterns. researchgate.net For 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, graph set analysis of potential crystal structures would help to identify the primary and secondary hydrogen-bonding motifs.

Advanced Analytical Methodologies for Detection and Purity Profiling of 1 2 Bromophenyl 3 3 Chlorophenyl Urea

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental to the separation and quantification of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea from impurities and complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of phenylurea compounds due to their favorable solubility and UV-absorbing properties. rsc.orgrsc.org Reversed-phase HPLC, typically employing a C18 stationary phase, is the most common approach. researchgate.net The separation is achieved using a mobile phase, often a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution and resolution of the target compound from related substances. rsc.orgresearchgate.net Quantification is commonly performed using a UV detector, often a diode-array detector (DAD), which allows for monitoring at multiple wavelengths, with 245 nm being a frequently used wavelength for phenylureas. rsc.org The method's sensitivity allows for detection at low concentrations, with method detection limits (MDLs) reported in the nanogram-per-liter range for similar compounds. rsc.org

Table 1: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Diode-Array Detector (DAD) at 245 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of phenylurea compounds by GC-MS is challenging due to their thermal instability. rsc.orgnih.govuni.lu At the high temperatures of the GC inlet, these compounds can degrade, often breaking the urea (B33335) bridge to form corresponding isocyanates and anilines. epa.govunimi.it To overcome this, derivatization is typically required to create more thermally stable and volatile analogues. uni.lu Common derivatization strategies include alkylation or acylation of the urea nitrogens. uni.luuni.lu While derivatization adds a step to the sample preparation, the high resolution of capillary GC columns and the specificity of the mass spectrometer make it a powerful tool for identification and quantification, especially in complex matrices. unimi.it

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like tandem mass spectrometry, provide a higher degree of selectivity and sensitivity, which is invaluable for unequivocal identification and trace-level quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an exceptionally powerful tool for the analysis of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea. It combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. One of the most significant advantages of using mass spectrometry for this particular compound is the presence of both bromine and chlorine atoms. These halogens have very distinct isotopic patterns. Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), while bromine also has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). researchgate.net This results in a unique isotopic cluster for the molecular ion in the mass spectrum, which serves as a highly specific fingerprint for any molecule containing this combination of halogens. The presence of this characteristic pattern provides a high degree of confidence in the identification of the compound, even in complex matrices. nih.govresearchgate.net

Table 2: Predicted Isotopic Pattern for the Molecular Ion of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea (C₁₃H₁₀BrClN₂O)

| m/z | Relative Abundance (%) | Isotopic Composition |

|---|---|---|

| 323.97 | 76.5 | ¹³C₀¹²C₁₂H₁₀⁷⁹Br³⁵ClN₂O |

| 324.97 | 8.8 | ¹³C₁¹²C₁₂H₁₀⁷⁹Br³⁵ClN₂O |

| 325.97 | 100.0 | ¹³C₀¹²C₁₂H₁₀⁸¹Br³⁵ClN₂O / ¹³C₀¹²C₁₂H₁₀⁷⁹Br³⁷ClN₂O |

| 326.97 | 11.5 | ¹³C₁¹²C₁₂H₁₀⁸¹Br³⁵ClN₂O / ¹³C₁¹²C₁₂H₁₀⁷⁹Br³⁷ClN₂O |

| 327.97 | 24.6 | ¹³C₀¹²C₁₂H₁₀⁸¹Br³⁷ClN₂O |

| 328.97 | 2.8 | ¹³C₁¹²C₁₂H₁₀⁸¹Br³⁷ClN₂O |

Note: The relative abundances are calculated based on the natural isotopic abundances of the elements.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Following derivatization, GC-MS/MS can be employed for highly selective and sensitive analysis. The use of tandem mass spectrometry reduces matrix interference and allows for very low detection limits. This technique is particularly useful for confirming the presence of the compound in challenging samples where co-eluting peaks might interfere with other detectors.

Spectroscopic Methods for High-Throughput Screening and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of the synthesized compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the 2-bromophenyl and 3-chlorophenyl rings, as well as distinct signals for the N-H protons of the urea linkage. preprints.org The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the phenyl rings. rsc.org The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the urea group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The FTIR spectrum of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea would exhibit characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), and C-N stretching vibrations. The presence of these key bands provides strong evidence for the urea backbone of the molecule.

Table 3: Expected Spectroscopic Data for 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.2 ppm |

| Urea Protons (N-H) | δ 8.5 - 9.5 ppm (broad singlets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150 - 155 ppm |

| Aromatic Carbons (Ar-C) | δ 110 - 140 ppm | |

| FTIR | N-H Stretching | ~3300 cm⁻¹ |

| C=O Stretching | ~1640 - 1680 cm⁻¹ | |

| C-N Stretching | ~1550 cm⁻¹ (Amide II) | |

| C-Br Stretching | ~550 - 650 cm⁻¹ |

Potential Academic Applications and Broader Research Impact Excluding Clinical/safety of 1 2 Bromophenyl 3 3 Chlorophenyl Urea

Contributions to Crystal Engineering and Advanced Materials Science

The solid-state architecture of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea is of considerable interest to the fields of crystal engineering and materials science. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions, dictated by the specific substitution pattern, can lead to the formation of well-defined supramolecular structures. acs.orgresearchgate.netnih.gov

The presence of halogen atoms introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.orgnih.govacs.org Both bromine and chlorine can act as halogen bond donors, with the strength of the interaction being tunable. mdpi.comacs.org In the crystal structure of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea, potential halogen bonds of the C-Br···O, C-Cl···O, C-Br···Cl, C-Br···Br, and C-Cl···Cl type could be observed, influencing the assembly of the supramolecular architecture. researchgate.netnih.gov The interplay between hydrogen and halogen bonding can lead to complex and predictable packing motifs, which is a key aspect of crystal engineering. researchgate.net The study of such interactions in this molecule can contribute to the development of new functional materials with tailored properties. researchgate.net

Table 1: Predicted Physicochemical Properties of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea | C13H10BrClN2O | 325.59 | 4.3 | 2 | 2 |

| 1-(4-bromophenyl)-3-(3-chlorophenyl)urea | C13H10BrClN2O | 325.59 | 4.8 | 2 | 2 |

| 1-(4-bromophenyl)-3-(2-chlorophenyl)urea | C13H10BrClN2O | 325.59 | 3.4 | 2 | 2 |

| 1-(3-Bromo-4-fluorophenyl)-3-(2-chlorophenyl)urea | C13H9BrClFN2O | 343.58 | 3.9 | 2 | 2 |

Note: Data for 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea is predicted based on its structure, while data for related compounds is sourced from PubChem for comparative purposes. acs.org

Utility as a Precursor or Intermediate in Complex Organic Synthesis

The structure of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea makes it a valuable precursor or intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. researchgate.nettandfonline.comrsc.org The urea (B33335) functionality itself can be a building block for various heterocycles through cyclization reactions. organic-chemistry.org

Furthermore, the presence of both a bromo and a chloro substituent on the phenyl rings opens up possibilities for regioselective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govmdpi.com This difference in reactivity allows for the selective functionalization of the bromophenyl ring while leaving the chlorophenyl ring intact for subsequent transformations. nih.govacs.orgrhhz.net This stepwise functionalization is a powerful strategy in the construction of complex molecular architectures.

The amino groups of the urea moiety can also participate in various chemical transformations, further expanding its synthetic utility. The ability to selectively modify different parts of the molecule makes 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea a versatile scaffold for the synthesis of a diverse range of compounds for academic research.

Mechanistic Probes in In Vitro Biological Systems

Substituted ureas are known to interact with various biological macromolecules, particularly enzymes. This makes 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea a potential tool for use as a mechanistic probe in in vitro biological systems, without making any therapeutic or safety claims. bioivt.comspringernature.com The study of such interactions can provide valuable insights into enzyme function and inhibition mechanisms. biobide.comdatabiotech.co.ilresearchgate.net

The urea functional group is capable of forming multiple hydrogen bonds, which can be critical for binding to the active site of an enzyme. nih.gov The halogen substituents can also play a significant role in binding through halogen bonding with amino acid residues in the enzyme's active site. acs.org The specific positioning of the bromo and chloro atoms on the phenyl rings can influence the binding affinity and selectivity of the compound for a particular enzyme.

For example, many urea derivatives have been investigated as inhibitors of enzymes like urease. nih.govresearchgate.netnih.gov In vitro enzyme inhibition assays can be employed to determine if 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea affects the activity of specific enzymes. bioivt.combiobide.com By systematically modifying the structure of the urea, for instance by changing the position or nature of the halogen substituents, researchers can perform structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies help to elucidate the key molecular features responsible for the observed biological interactions, contributing to a fundamental understanding of enzyme-ligand binding.

Advancement of Fundamental Understanding in Substituted Urea Chemistry

The study of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea contributes to the broader and fundamental understanding of substituted urea chemistry. The conformational preferences of N,N'-diarylureas are a subject of ongoing research, as the rotation around the C-N bonds can lead to different stable conformers. nih.govpsu.eduresearchgate.net The nature and position of the substituents on the phenyl rings have a significant impact on these conformational preferences. researchgate.net

The electronic properties of the molecule are also influenced by the halogen substituents. Both bromine and chlorine are electron-withdrawing groups, which can affect the acidity of the N-H protons and the basicity of the carbonyl oxygen. These modifications to the electronic structure can, in turn, influence the strength and nature of the intermolecular interactions, such as hydrogen and halogen bonds. lookchem.comresearchgate.net A detailed investigation of the spectroscopic and structural properties of 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea can provide valuable data to refine theoretical models that describe the behavior of substituted ureas.

Design Principles for Halogenated Phenylurea Derivatives

Research on 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea can help establish design principles for other halogenated phenylurea derivatives with specific properties. By understanding how the type, number, and position of halogen atoms influence the molecular conformation, crystal packing, and intermolecular interactions, scientists can rationally design new molecules for various applications in materials science and as research tools. nih.govacs.org

For instance, the ability to control the formation of halogen bonds can be used to engineer crystals with specific architectures and properties. researchgate.netnih.govresearchgate.net The selective reactivity of different carbon-halogen bonds can be exploited in the design of complex synthetic pathways. nih.govnih.gov Furthermore, the insights gained from studying the interactions of this compound in biological systems can guide the design of other molecules as probes for biochemical research. nih.govresearchgate.net The systematic study of this and related compounds, therefore, contributes to a library of knowledge that aids in the predictive design of novel halogenated organic molecules.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea

Direct academic research on 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea is not extensively available in public literature. However, based on the well-established chemistry of unsymmetrical diaryl ureas, several key characteristics can be predicted.

The synthesis of such compounds typically involves the reaction of an amine with an isocyanate. acs.org Specifically, 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea could be synthesized by reacting 2-bromoaniline (B46623) with 3-chlorophenyl isocyanate. Alternative methods, avoiding the use of unstable isocyanates, include palladium-catalyzed C-N cross-coupling reactions or the use of diaryl carbonates. nih.govtandfonline.comtandfonline.com These methods offer versatile and efficient routes to a wide array of unsymmetrical diaryl ureas. acs.orgnih.gov

The chemical structure, featuring a brominated phenyl ring and a chlorinated phenyl ring linked by a urea (B33335) bridge, suggests potential for various intermolecular interactions, including hydrogen bonding via the urea N-H groups. Halogenated phenylurea compounds are known to be of interest in the study of chemical transformations during water treatment processes. researchgate.netresearchgate.net

While no specific experimental data for 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea is readily available, cheminformatics tools provide predicted physicochemical properties which are valuable for initial assessment.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C13H10BrClN2O | Inference from structure |

| Molecular Weight | 324.59 g/mol | Inference from structure |

| XlogP (predicted) | 4.8 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 2 | Inference from structure |

| Hydrogen Bond Acceptor Count | 1 | Inference from structure |

| Rotatable Bond Count | 2 | Inference from structure |

Identification of Unanswered Research Questions and Knowledge Gaps

The primary knowledge gap concerning 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea is the near-complete absence of empirical data. This presents a wide-open field for fundamental chemical research. Key unanswered questions include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route for this compound? What are its definitive spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic characteristics?

Physicochemical Properties: What are the measured values for its solubility, melting point, and stability under various conditions? How do these compare to the predicted values?

Biological Activity: Does this compound exhibit any significant biological activity? Given that many diaryl ureas are biologically active, this is a critical area for investigation. For instance, some diphenylurea derivatives have shown potential as endocytosis inhibitors with broad-spectrum antiviral activity. nih.gov

Material Properties: Does the specific arrangement of halogen atoms and the urea backbone lead to any interesting material properties, such as liquid crystallinity or specific photophysical behavior?

Environmental Fate: How does this compound behave in the environment? What are its degradation pathways and potential for bioaccumulation, considering the presence of stable halogen-carbon bonds? Research on other phenylurea herbicides indicates that their transformation during water disinfection is a relevant concern. researchgate.netresearchgate.net

Directions for Future Scholarly Endeavors and Methodological Innovations

Future research on 1-(2-Bromophenyl)-3-(3-chlorophenyl)urea should proceed in a structured manner, beginning with fundamental characterization and moving towards potential applications.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2-bromophenyl)-3-(3-chlorophenyl)urea, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves a two-step process:

Intermediate Preparation : React 2-bromoaniline with phosgene or triphosgene to generate the isocyanate intermediate.

Urea Formation : Couple the intermediate with 3-chloroaniline in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.

- Critical Parameters :

- Temperature control (<10°C) reduces hydrolysis of isocyanate intermediates .

- Use of scavengers (e.g., molecular sieves) improves purity by absorbing residual moisture .

- Yield Optimization : Scaling from lab to pilot requires transitioning from batch to continuous flow reactors, which enhance reproducibility (85–92% yield vs. 70–78% in batch) .

How can structural characterization resolve ambiguities in regioselectivity or isomer formation?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR :

- X-Ray Diffraction : Resolve crystallographic ambiguities (e.g., dihedral angles between phenyl rings) .

- Mass Spectrometry (HRMS) : Confirm molecular formula and rule out halogen exchange artifacts .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition : Use ADP-Glo™ assays for tyrosine kinase inhibition (IC₅₀ values compared to sorafenib as a control) .

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL suggests potency) .

- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to assess selectivity (therapeutic index >10 indicates potential) .

Advanced Research Questions

How can computational modeling predict reaction intermediates and transition states?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:

- Energy barriers for isocyanate formation (ΔG‡ ~25–30 kcal/mol) .

- Solvent effects (PCM model) on urea coupling kinetics .

- MD Simulations : Analyze steric hindrance between bromo/chloro substituents during nucleophilic attack .

- SAR Analysis : Compare electrostatic potentials (MEP maps) with analogs to rationalize bioactivity trends .

How to address solubility challenges in pharmacokinetic studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PEG-400 (1:4 v/v) for in vivo formulations (solubility >5 mg/mL) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated urea) to enhance aqueous solubility while retaining activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in plasma (t₁/₂ >24 hrs) .

What strategies resolve contradictions in biological assay data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers (Z-score >3.0 excluded) .

- Metabolite Interference : Perform LC-MS/MS to rule out off-target effects from degradation products (e.g., dehalogenated metabolites) .

How to mitigate regioselectivity issues during halogenated aryl coupling?

Methodological Answer:

- Directing Groups : Introduce temporary -NO₂ groups to steer coupling to the para position, followed by reduction .

- Catalytic Systems : Use Pd(OAc)₂/XPhos with K₃PO₄ in toluene (110°C) to favor cross-coupling over homo-coupling .

- Microwave-Assisted Synthesis : Shorten reaction time (15 mins vs. 12 hrs) to suppress side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.